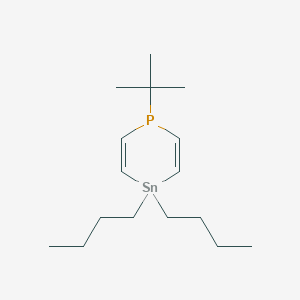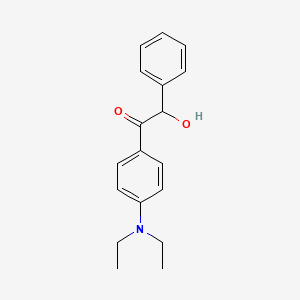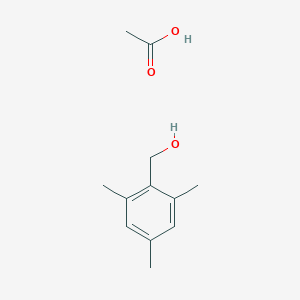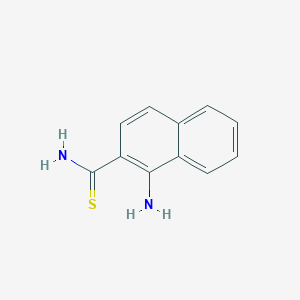
5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide is a chemical compound with the molecular formula C12H11NO2S. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide typically involves the sulfonation of acenaphthene followed by hydrazide formation. The general steps are as follows:
Sulfonation of Acenaphthene: Acenaphthene is reacted with sulfuric acid to introduce the sulfonic acid group, forming 5-acenaphthylenesulfonic acid.
Formation of Hydrazide: The sulfonic acid derivative is then reacted with hydrazine to form the hydrazide compound.
The reaction conditions for these steps typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted acenaphthene compounds .
Aplicaciones Científicas De Investigación
5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions with various biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
5-Acenaphthylenesulfonic acid, 1,2-dihydro-, sodium salt: This compound has similar structural features but differs in its sodium salt form, affecting its solubility and reactivity.
Acenaphthene: The parent compound, lacking the sulfonic acid and hydrazide groups, has different chemical properties and applications.
Propiedades
Número CAS |
62731-59-3 |
|---|---|
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
1,2-dihydroacenaphthylene-5-sulfonohydrazide |
InChI |
InChI=1S/C12H12N2O2S/c13-14-17(15,16)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14H,4-5,13H2 |
Clave InChI |
WCMQQJWVQPQWJH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)


![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)






![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
